molecular formula C12H4BrF5O3S B2386716 Pentafluorophenyl 3-bromo-benzenesulfonate CAS No. 886503-34-0

Pentafluorophenyl 3-bromo-benzenesulfonate

Cat. No.: B2386716
CAS No.: 886503-34-0
M. Wt: 403.12
InChI Key: PWXLTTJMHPVJHH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentafluorophenyl 3-bromo-benzenesulfonate typically involves the reaction of pentafluorophenol with 3-bromo-benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenyl 3-bromo-benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines and alcohols. The reactions are typically carried out in organic solvents like dichloromethane or tetrahydrofuran .

Major Products Formed

The major products formed from these reactions depend on the type of nucleophile used. For example, when reacted with an amine, the product is a sulfonamide .

Scientific Research Applications

Pentafluorophenyl 3-bromo-benzenesulfonate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of Pentafluorophenyl 3-bromo-benzenesulfonate involves its ability to act as an electrophile in chemical reactions. The bromine atom is highly reactive and can be easily replaced by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes .

Comparison with Similar Compounds

Similar Compounds

  • Pentafluorophenyl 3-chloro-benzenesulfonate
  • Pentafluorophenyl 3-iodo-benzenesulfonate
  • Pentafluorophenyl 3-fluoro-benzenesulfonate

Uniqueness

Pentafluorophenyl 3-bromo-benzenesulfonate is unique due to the presence of the bromine atom, which makes it more reactive compared to its chloro and fluoro counterparts. This increased reactivity allows for a wider range of chemical transformations and applications .

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) 3-bromobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4BrF5O3S/c13-5-2-1-3-6(4-5)22(19,20)21-12-10(17)8(15)7(14)9(16)11(12)18/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWXLTTJMHPVJHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4BrF5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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